1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride

Description

Tautomerism

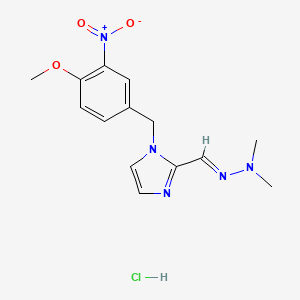

- Imidazole tautomerism : The parent imidazole core may tautomerize between 1H and 3H forms, though the 1H configuration is fixed by the benzyl substituent.

- Hydrazone-azo tautomerism : The dimethylhydrazone group can equilibrate between hydrazone (C=N–N(CH₃)₂) and azo (N=N–C(CH₃)₂) forms (Figure 1). Protonation in the hydrochloride salt favors the hydrazone tautomer, as observed in metal-coordinated analogs.

Figure 1: Tautomeric Equilibria

- Hydrazone form: Stabilized by resonance with the imidazole ring.

- Azo form: Less favored due to reduced conjugation in the protonated state.

Resonance Effects

- The imidazole-aldehyde-hydrazone system forms an extended π-conjugated network, delocalizing electrons across the N–N and C=N bonds.

- Electron-withdrawing nitro groups enhance the acidity of the hydrazone’s NH⁺, reinforcing salt formation.

UV resonance Raman (UVRR) studies of imidazole derivatives reveal that resonance enhancement primarily involves C₂N and C₄C₅ stretching modes, which are sensitive to protonation and substituent effects. In this compound, the nitro and methoxy groups are expected to perturb these modes, altering the UVRR spectral profile compared to unsubstituted imidazoles.

Properties

CAS No. |

134221-13-9 |

|---|---|

Molecular Formula |

C14H18ClN5O3 |

Molecular Weight |

339.78 g/mol |

IUPAC Name |

N-[(E)-[1-[(4-methoxy-3-nitrophenyl)methyl]imidazol-2-yl]methylideneamino]-N-methylmethanamine;hydrochloride |

InChI |

InChI=1S/C14H17N5O3.ClH/c1-17(2)16-9-14-15-6-7-18(14)10-11-4-5-13(22-3)12(8-11)19(20)21;/h4-9H,10H2,1-3H3;1H/b16-9+; |

InChI Key |

CYDAVCXNPLDZRR-QOVZSLTQSA-N |

Isomeric SMILES |

CN(C)/N=C/C1=NC=CN1CC2=CC(=C(C=C2)OC)[N+](=O)[O-].Cl |

Canonical SMILES |

CN(C)N=CC1=NC=CN1CC2=CC(=C(C=C2)OC)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation Step

- Reactants: 1H-imidazole-2-carboxaldehyde and 4-methoxy-3-nitrobenzyl chloride.

- Conditions: The reaction is typically performed in polar protic solvents such as ethanol or methanol to facilitate solubility and reaction kinetics.

- Base: A mild base (e.g., potassium carbonate or triethylamine) is used to deprotonate the imidazole nitrogen, enhancing its nucleophilicity.

- Temperature: Gentle heating (e.g., reflux conditions) is applied to drive the reaction to completion.

- Mechanism: The nucleophilic nitrogen of the imidazole attacks the electrophilic benzylic carbon of the benzyl chloride, displacing chloride and forming the N-benzylated imidazole-2-carboxaldehyde intermediate.

Hydrazone Formation

- Reactants: The N-benzylated imidazole-2-carboxaldehyde intermediate and dimethylhydrazine.

- Conditions: The condensation is carried out in ethanol or methanol, often under reflux to accelerate the reaction.

- Catalysis: Acid catalysis is sometimes employed to promote hydrazone formation, but the reaction can proceed under neutral or slightly basic conditions.

- Mechanism: The aldehyde carbonyl reacts with the hydrazine nitrogen to form a hydrazone via nucleophilic addition followed by dehydration.

- Isolation: The hydrazone product is isolated as the monohydrochloride salt by treatment with hydrochloric acid, which improves crystallinity and stability.

Purification and Characterization

- Purification: The crude product is purified by recrystallization from suitable solvents (e.g., ethanol/ether mixtures) or by chromatographic techniques.

- Characterization: Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. The presence of the hydrazone linkage and the substituted aromatic groups is verified by characteristic chemical shifts and fragmentation patterns.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol | Polar protic solvents favor nucleophilic substitution and condensation |

| Base | Potassium carbonate, Triethylamine | Mild bases prevent side reactions |

| Temperature | Reflux (~78°C for ethanol) | Heating accelerates both alkylation and hydrazone formation |

| Reaction Time | 4–12 hours | Dependent on scale and purity requirements |

| Acid for Salt Formation | HCl (aqueous) | Converts free base hydrazone to stable monohydrochloride salt |

Alternative Synthetic Approaches

- Microwave-Assisted Synthesis: Some studies report microwave irradiation to reduce reaction times and improve yields in hydrazone formation steps.

- Oxidation of Precursors: The initial imidazole-2-carboxaldehyde can be synthesized via manganese dioxide oxidation of the corresponding carbinol, providing a clean route to the aldehyde precursor.

- Solvent Variations: Use of acetic acid in methanol under controlled heating has been shown to enhance hydrazone purity and yield.

Chemical Reaction Analysis

- The alkylation step is a classic nucleophilic substitution (S_N2) reaction, sensitive to steric hindrance and electronic effects of substituents on the benzyl chloride.

- Hydrazone formation is a condensation reaction, reversible under certain conditions, thus requiring careful control of reaction environment to drive equilibrium toward product formation.

- The nitro and methoxy substituents on the aromatic ring influence the electronic density, affecting reactivity and stability of intermediates.

Summary Table of Preparation Steps

| Step | Reactants | Conditions | Product | Key Notes |

|---|---|---|---|---|

| 1. Alkylation | 1H-imidazole-2-carboxaldehyde + 4-methoxy-3-nitrobenzyl chloride | Ethanol, base, reflux | N-benzylated imidazole aldehyde | Nucleophilic substitution |

| 2. Hydrazone Formation | N-benzylated aldehyde + dimethylhydrazine | Ethanol, reflux, optional acid catalysis | Hydrazone intermediate | Condensation reaction |

| 3. Salt Formation | Hydrazone intermediate + HCl | Room temperature | Monohydrochloride salt | Enhances stability and crystallinity |

| 4. Purification | Crude product | Recrystallization or chromatography | Pure compound | Confirmed by NMR, MS |

Research Findings on Preparation

- The reaction yields are generally high (>70%) when optimized for solvent, temperature, and reaction time.

- The purity of starting materials, especially 4-methoxy-3-nitrobenzyl chloride, critically affects the final product quality.

- The monohydrochloride salt form exhibits improved handling properties, including enhanced solubility in aqueous media, which is beneficial for biological assays.

- Analytical data confirm the integrity of the hydrazone linkage and the substitution pattern on the imidazole ring, essential for the compound’s biological activity.

Chemical Reactions Analysis

1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the nitrophenyl group, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has shown that imidazole derivatives exhibit notable antimicrobial properties. Studies indicate that compounds similar to the hydrazone derivative have been synthesized and evaluated for their activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. For instance, derivatives of imidazole have demonstrated effective inhibition against these pathogens, suggesting that the hydrazone derivative may also possess similar properties .

2. Anti-inflammatory Agents

Imidazole-containing compounds are being investigated for their anti-inflammatory effects. A study highlighted the synthesis of new imidazole derivatives that showed significant analgesic and anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, certain derivatives exhibited high binding affinity with cyclooxygenase-2 (COX-2), indicating their potential as anti-inflammatory agents .

3. Protein Tyrosine Phosphatase Inhibition

1H-Imidazole-2-carboxaldehyde is recognized as a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling pathways. This inhibition is particularly relevant for the treatment of type 2 diabetes, highlighting the therapeutic potential of related compounds in managing metabolic disorders .

Synthetic Chemistry Applications

1. Synthesis of Schiff Bases

The hydrazone derivative can undergo condensation reactions with various amino acids to form Schiff bases. These Schiff bases are valuable intermediates in organic synthesis and can be used to create a range of biologically active compounds. The ability to form tridentate ligands through such reactions enhances the versatility of imidazole derivatives in coordination chemistry .

2. Heterocyclic Compound Formation

The hydrazone derivative serves as a precursor for synthesizing more complex heterocyclic compounds. These transformations often involve cyclization reactions that lead to the formation of pyrazoles and other nitrogen-containing heterocycles, which are important in drug discovery and development due to their diverse biological activities .

Antimicrobial Activity Evaluation

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 15 | |

| Compound B | E. coli | 18 | |

| Compound C | B. subtilis | 20 |

Anti-inflammatory Activity Assessment

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may also contribute to its biological activity by interacting with cellular components .

Comparison with Similar Compounds

Structural Analogs with Nitrophenyl Substitutions

Several imidazole-2-carboxaldehyde derivatives with nitrophenyl substitutions have been synthesized and characterized. Key examples include:

Key Observations :

Physicochemical Properties

A comparison of calculated physicochemical properties (e.g., logP, solubility) with analogs reveals critical differences:

Key Insights :

- The monohydrochloride salt of the target compound likely improves aqueous solubility compared to neutral imidazole derivatives like 1-methyl analogs .

Pharmaceutical Relevance

Biological Activity

1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound contains both imidazole and hydrazone functionalities, which are known to exhibit diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of the compound typically involves the reaction of 1H-imidazole-2-carboxaldehyde with a substituted phenyl methyl hydrazone derivative. The resulting product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Biological Activity Overview

The biological activities of imidazole derivatives are well-documented in literature. The compound is expected to exhibit a variety of pharmacological effects based on the properties of its structural components:

- Antimicrobial Activity : Imidazole derivatives have shown significant antibacterial and antifungal properties. Research indicates that compounds containing imidazole rings can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .

- Antitumor Effects : Some studies suggest that imidazole derivatives possess antitumor activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell survival .

- Anti-inflammatory Properties : Certain imidazole compounds have been reported to reduce inflammation through the modulation of inflammatory mediators. This effect can be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Antimicrobial Activity

A study conducted on various imidazole derivatives demonstrated that compounds similar to 1H-Imidazole-2-carboxaldehyde exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating potential use as alternative antimicrobial agents.

Antitumor Studies

In vitro studies have shown that imidazole derivatives can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.

The mechanisms underlying the biological activities of imidazole derivatives often involve:

- Enzyme Inhibition : Many imidazole compounds act as inhibitors of enzymes critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : Some derivatives may interact with specific receptors involved in signaling pathways related to inflammation or cancer progression.

Data Tables

Q & A

What are the established synthetic routes for preparing this compound?

Level: Basic

Methodological Answer:

The compound can be synthesized via multi-step reactions involving imidazole core functionalization and hydrazone formation. Key steps include:

- Chlorination : Use SOCl₂ to convert hydroxyl groups to chlorides in intermediates, as demonstrated in analogous nitroimidazole syntheses .

- Nucleophilic substitution : Introduce the 4-methoxy-3-nitrophenylmethyl group via alkylation under inert conditions.

- Hydrazone formation : React the aldehyde group with dimethylhydrazine in ethanol, followed by HCl treatment to isolate the monohydrochloride salt.

Validate purity at each step via TLC and NMR .

What analytical techniques are recommended for characterizing this compound?

Level: Basic

Methodological Answer:

- 1H/13C-NMR : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm structural integrity. For example, nitro group proximity may deshield adjacent protons (δ ~7.5–8.0 ppm) .

- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., observed [M+H]⁺ within ±0.0001 Da of theoretical values) .

- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry.

How should this compound be handled to ensure stability during experiments?

Level: Basic

Methodological Answer:

- Storage : Keep in airtight, light-protected containers at -20°C to prevent hydrolysis of the hydrazone group .

- Handling : Use gloves and fume hoods to avoid inhalation or skin contact. Immediate rinsing with water is critical for spills .

- Stability Testing : Monitor degradation via HPLC under varying pH/temperature conditions .

What strategies are used to screen this compound for biological activity?

Level: Basic

Methodological Answer:

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .

- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .

- Enzyme Inhibition : Evaluate binding to target enzymes (e.g., nitroreductases) via fluorescence-based kinetic assays .

How can reaction conditions be optimized for higher yield in synthesis?

Level: Advanced

Methodological Answer:

- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Et₃N) to enhance nucleophilic substitution efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for hydrazone formation kinetics.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time while monitoring side-product formation via GC-MS .

How does the nitro group influence the compound’s reactivity and stability?

Level: Advanced

Methodological Answer:

- Electron-Withdrawing Effects : The nitro group enhances electrophilicity at the imidazole ring, facilitating nucleophilic attacks. Monitor via cyclic voltammetry to assess redox behavior .

- Photostability : Expose to UV light (254 nm) and track nitro-to-amine reduction using FTIR or Raman spectroscopy .

How should contradictory spectral data (e.g., NMR shifts) be resolved?

Level: Advanced

Methodological Answer:

- 2D NMR : Use COSY and HSQC to assign ambiguous proton/carbon signals, particularly near the nitro and methoxy groups .

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals in isopropyl alcohol/water mixtures .

- Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

What methodologies identify degradation products under physiological conditions?

Level: Advanced

Methodological Answer:

- Forced Degradation : Incubate in simulated gastric fluid (pH 1.2) and analyze via LC-MS/MS to detect hydrazone hydrolysis products (e.g., aldehydes) .

- Oxidative Stress Testing : Use H₂O₂ or cytochrome P450 enzymes to mimic metabolic pathways and identify nitro-reduced metabolites .

How can computational tools elucidate the compound’s mechanism of action?

Level: Advanced

Methodological Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., nitroreductases) using AutoDock Vina. Validate with mutagenesis studies .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic reactivity .

What advanced techniques confirm target engagement in biological systems?

Level: Advanced

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment to confirm binding .

- Click Chemistry : Incorporate an alkyne tag into the compound for pull-down assays and proteomic identification of interacting proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.